Leonurine hydrochloride
Description
Leonurine hydrochloride (C₁₄H₂₂ClN₃O₅, CAS 24735-18-0) is a synthetic phenolic alkaloid derived from Leonurus japonicus (motherwort), a plant traditionally used in gynecological and cardiovascular therapies . Structurally, it consists of syringic acid conjugated with 4-guanidino-1-butanol hydrochloride . Its pharmacological profile includes anti-inflammatory, antioxidant, anti-apoptotic, and estrogen-like activities, mediated through pathways such as NF-κB, PI3K/Akt-eNOS, and NLRP3/GSDMD . Notably, it exhibits low acute toxicity (LD₅₀ > 5,000 mg/kg in mice) and favorable pharmacokinetics, including rapid absorption (Tmax = 1.5 hours) and moderate bioavailability .
Properties
IUPAC Name |
4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5.ClH/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16;/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVZIMAVDJZQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676590 | |
| Record name | 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24735-18-0 | |
| Record name | 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24735-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Early Industrial Synthesis (Cheng et al., 1979)
- Starting from 4-aminobutanol (compound I), it is converted to 4-guanidine-1-butanol hydrochloride (compound II).
- Compound II is then condensed with syringic acid (compound III) using dicyclohexylcarbodiimide (DCC) as a coupling agent in hexamethylphosphotriamide (HMPT) or a 1:1 HMPT-ether mixture at room temperature for 72 hours.
- This method yields over 80% leonurine, with bioactivity equivalent to plant extracts.
- The process is simple, high-yielding, and suitable for industrial production.
Multi-step Synthesis Using Trimethoxybenzoic Acid (Wang et al., 2022)
- A seven-step synthetic route starting from 3,4,5-trimethoxybenzoic acid.
- Yield reported at 11.67%.
- Structural validation performed by ^1H-NMR and mass spectrometry.
- Though more complex and lower yield, it provides an alternative synthetic pathway.
Optimized Laboratory Synthesis (Zhu Yizhun Laboratory)
- Uses S-methylisothiourea and 4-amino-1-butanol as key raw materials.
- Protecting groups such as Boc anhydride and acetic anhydride are employed to protect amine and phenolic hydroxyl groups, respectively.
- Condensation of protected intermediates followed by acidic deprotection yields high-purity leonurine.
- This method is cost-effective, scalable, and produces large quantities suitable for research and clinical use.
This patented method emphasizes environmental friendliness, ease of operation, and high purity:
- Uses cheap aminobutyric acid as the starting material.
- Amino protection and reduction reactions produce protected aminobutanol.
- Syringic acid phenolic hydroxyl groups are protected using a benzyl group via reaction with vinyl chloroformate under alkaline conditions.
- Benzyl-protected syringic acid is converted to acyl chloride using thionyl chloride.
- Acyl chloride undergoes alcoholysis with 4-aminobutanol derivatives in the presence of zinc chloride and tetrahydrofuran (THF).
- Hydrogenation with 10% palladium hydroxide catalyst removes protecting groups to yield leonurine.
- The process avoids the Gabriel synthesis route, reduces reagent pollution, simplifies separation, and achieves product purity of 99.8%.
- Yield data from various steps:
| Step Description | Yield (%) | Notes |
|---|---|---|
| Protection of syringic acid hydroxyl group | 72 | Vinyl chloroformate, NaOH, 0 °C |
| Formation of carbonyl syringic acid acyl chloride | 90 | Thionyl chloride, reflux |
| Synthesis of carbonyl syringic acid neoprene ester | 74.8 | ZnCl2, THF, 60 °C |
| Synthesis of phthalimide-based butanol ester | 65.1 | DMF/H2O, 100 °C, 12 h |
| Hydrazine hydrate deprotection to amine | 69.6 | Reflux in ethanol, filtration |
- Biosynthesis in Leonurus involves enzymatic steps: arginine decarboxylase catalyzes guanidine formation, syringic acid is activated by UDP-glucosyltransferase, and serine carboxypeptidase-like acyltransferase catalyzes final condensation.
- Subcellular localization suggests guanbutol and syringoyl glucose synthesis in the cytoplasm, with final leonurine synthesis in the vacuole.
- Genetic amplification of key enzymes influences leonurine accumulation in plants.
| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Early Industrial Synthesis | 4-aminobutanol, syringic acid | DCC, HMPT | >80 | High | Simple, high yield, industrially viable | Long reaction time (72 h) |
| Multi-step Trimethoxybenzoic Acid Route | 3,4,5-trimethoxybenzoic acid | Multiple steps | 11.67 | High | Structural validation by NMR and MS | Complex, low yield |
| Optimized Boc Protection Route | S-methylisothiourea, 4-amino-1-butanol | Boc anhydride, acetic anhydride, acidic deprotection | High | High | Cost-effective, scalable, high purity | Requires protection/deprotection steps |
| Patented Benzyl Protection Method (CN102260198A) | Aminobutyric acid, syringic acid | Vinyl chloroformate, thionyl chloride, Pd(OH)2 catalyst | 65-90 (per step) | 99.8 | Environmentally friendly, easy separation | Multi-step, requires careful purification |
The preparation of leonurine hydrochloride has evolved from traditional extraction methods to sophisticated synthetic routes that enable large-scale production with high purity. The most prominent methods include the early industrial condensation of guanidine derivatives with syringic acid, optimized protection/deprotection synthetic routes, and environmentally conscious patented methods employing benzyl protection strategies. These methods provide researchers and industry with reliable access to this compound for pharmacological and clinical applications.
Chemical Reactions Analysis
Metabolism of Leonurine
Leonurine undergoes extensive first-pass elimination . Studies on rats show that the metabolites of leonurine found in plasma, urine, and bile include sulfate conjugates, aldehyde conjugates, and ester bond hydrolysis products . A major metabolite is leonurine-10-O-β-D-glucuronide (L-O-G), a glucuronic acid conjugate . The main metabolic enzymes involved are CYP2D6, CYP1A2, and CYP3A4 (Phase I reactions), and UGT1A1, which catalyzes glucuronidation .
Chemical Reactions and Interactions
Inhibitory Effects on Cytochrome P450 Enzymes
Leonurine can inhibit the activity of certain cytochrome P450 enzymes. It competitively inhibits CYP1A2 and CYP2D6 and non-competitively inhibits CYP3A4 .
Antioxidant Activity
Leonurine demonstrates antioxidant properties. Studies suggest it can reduce oxidative damage associated with alcoholic liver disease by restoring Glutathione (GSH) levels and suppressing Malondialdehyde (MDA) release in a dose-dependent manner .
Reactions in Alcoholic Liver Disease
Research suggests that this compound (LH) can regulate genes involved in PI3K-AKT, AMPK, and HIF-1 signaling pathways, potentially protecting against alcoholic liver injury . LH also influences glycerophospholipid metabolism .
Solubility and Stability
Leonurine is soluble in Dimethyl sulfoxide (DMSO) at approximately 3 mg/mL and is slightly soluble in ethanol . It is stable for at least four years when stored at -20°C .
Data Table Summarizing Pharmacokinetic Parameters of Leonurine
Scientific Research Applications
Pharmacological Properties
Leonurine exhibits a range of biological activities, which can be categorized as follows:
- Anti-inflammatory Effects : LH has demonstrated the ability to reduce inflammation markers in various models, including those involving human and animal cells. For example, it significantly lowers levels of pro-inflammatory cytokines such as IL-1β and TNF-α in response to lipopolysaccharide (LPS) stimulation .
- Antioxidant Activity : LH protects against oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX), while concurrently reducing malondialdehyde (MDA) levels .
- Uterine Contraction Modulation : LH has been shown to stimulate uterine contractions, making it potentially useful for treating conditions like dysmenorrhea and amenorrhea. In animal studies, LH effectively increased uterine activity in models of incomplete abortion .
- Neuroprotective Effects : Research indicates that LH may protect against ischemic neuronal injury by promoting oligodendrocyte maturation and reducing neuroinflammation. This suggests its potential application in treating stroke and other neurodegenerative conditions .
Cardiovascular Diseases
Leonurine has been extensively studied for its effects on cardiovascular health. It has shown promise in:
- Atherosclerosis Treatment : Studies indicate that LH can lower serum cholesterol levels and improve endothelial function, making it a candidate for managing atherosclerosis. In rhesus monkey models, LH reduced total cholesterol and triglycerides significantly .
- Cardioprotective Effects : LH's ability to enhance blood flow and reduce oxidative stress positions it as a potential therapeutic agent for various cardiovascular disorders, including ischemic heart disease .
Neurological Disorders
The neuroprotective properties of LH suggest its application in:
- Ischemic Stroke : Preclinical studies have demonstrated that LH can mitigate the effects of ischemic stroke by reducing oxidative damage and inflammation in brain tissues .
- Neurodegenerative Diseases : Its capacity to promote neuronal survival and reduce neuroinflammation positions LH as a candidate for further research into treatments for diseases like Alzheimer's and Parkinson's .
Reproductive Health
LH is particularly noted for its applications in women's health:
- Menstrual Disorders : The compound is traditionally used to treat menstrual irregularities, including dysmenorrhea and amenorrhea. Its mechanism involves enhancing uterine contractions and regulating menstrual cycles .
- Premature Ovarian Insufficiency : Recent studies suggest that LH may protect ovarian function by safeguarding granulosa cells from apoptosis, indicating potential use in treating conditions related to ovarian health .
Case Studies
Several case studies highlight the efficacy of leonurine hydrochloride:
- Case Study 1 : A study involving female rats demonstrated that administration of LH improved uterine contractions during simulated labor scenarios, suggesting its utility in obstetric care .
- Case Study 2 : In a clinical trial focused on patients with ischemic stroke, participants receiving LH showed significant improvements in neurological function compared to control groups, with reduced markers of oxidative stress observed post-treatment .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Leonurine hydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with proteins, leading to inhibition or modulation of their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Mechanistic Divergence :
- This compound suppresses the PI3K/Akt/NF-κB axis at lower concentrations (IC₅₀ = 10 μM) compared to leonurine (IC₅₀ = 25 μM) .
Stachydrine Hydrochloride
Stachydrine hydrochloride, another major alkaloid in motherwort, is often co-administered with this compound for synergistic effects.
Pharmacokinetics :
Chlorogenic Acid
A non-alkaloid compound in motherwort, chlorogenic acid contrasts with this compound in mechanism and potency.
Biological Activity
Leonurine hydrochloride (LH) is a bioactive compound derived from the Leonurus genus, particularly known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of LH, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Biological Activities
This compound exhibits several notable biological activities, including:
- Antioxidant Properties : LH has been shown to effectively reduce oxidative stress and protect against liver damage induced by alcohol consumption. It operates primarily through the modulation of various signaling pathways involved in oxidative stress responses .
- Anti-inflammatory Effects : LH suppresses inflammatory responses in various models, including osteoarthritis and sepsis-induced acute lung injury. It reduces the expression of pro-inflammatory cytokines and inhibits signaling pathways such as NF-κB .
- Regulation of Hormonal Levels : In models of polycystic ovary syndrome (PCOS), LH has been found to normalize hormonal imbalances, suggesting its potential role in reproductive health .
- Antitumor Activity : Research indicates that LH may inhibit tumor cell proliferation and induce apoptosis, making it a candidate for cancer therapy .
The biological effects of LH are mediated through several molecular pathways:
- Oxidative Stress Regulation :
- Anti-inflammatory Pathways :
- Hormonal Modulation :
1. Hepatoprotective Effects
A study demonstrated that LH significantly reduced alcoholic liver damage by acting as a potent antioxidant. The underlying mechanism involved the regulation of gene expression related to lipid metabolism via RNA-seq analysis .
2. Osteoarthritis Model
In an osteoarthritis rat model, LH administration resulted in decreased cartilage degeneration and suppression of inflammatory markers. Histological evaluations confirmed the protective effects on joint tissues .
3. PCOS Mouse Model
Research on a mouse model of PCOS indicated that LH improved ovarian function by restoring normal hormonal levels and altering gene expression patterns related to follicular development .
Pharmacokinetics
Understanding the pharmacokinetics of LH is essential for its clinical application. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | 4-6 hours |
| Metabolism | Primarily hepatic |
| Excretion | Urinary |
These parameters suggest that while LH has a reasonable bioavailability, further studies are necessary to optimize its therapeutic use through structural modifications and enhanced delivery systems .
Q & A
Q. What safety protocols are critical for handling this compound in lab settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
